molecular formula C9H6F3NO4 B3222701 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214360-56-1

2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B3222701
CAS No.: 1214360-56-1
M. Wt: 249.14 g/mol
InChI Key: JNYXIDXDESMHBW-UHFFFAOYSA-N
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Description

2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with a nitro (-NO₂) group at the meta position and a trifluoromethyl (-CF₃) group at the para position. The acetic acid moiety is attached to the phenyl ring via a methylene (-CH₂-) linker. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its role as a raw material in synthesizing downstream products like 3-methyl-1,2-benzisoxazol-6-ol . Its structural features—electron-withdrawing nitro and trifluoromethyl groups—enhance acidity and influence solubility, reactivity, and bioavailability, making it valuable in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(4-8(14)15)3-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYXIDXDESMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743960
Record name [3-Nitro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214360-56-1
Record name [3-Nitro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-(trifluoromethyl)phenylacetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of mixed acid nitration in microreactors has been explored to optimize the reaction conditions and improve selectivity . This method allows for better control over reaction parameters and reduces the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxylamine derivatives: Formed by partial reduction.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid has been investigated for its potential therapeutic properties. Its structural features suggest possible activity against various diseases, including:

  • Anti-inflammatory agents: The compound's ability to inhibit specific enzymes can lead to reduced inflammation.
  • Antimicrobial activity: Studies indicate that derivatives may exhibit antibacterial properties due to their unique chemical structure.

Case Study:
Research has demonstrated the effectiveness of similar compounds in treating inflammatory diseases, suggesting that this compound could be a candidate for further pharmacological studies.

Agrochemical Applications

The compound is also explored for its utility in agriculture, primarily as a component in crop protection formulations. Its properties can enhance the efficacy of pesticides and herbicides.

Benefits:

  • Enhanced Efficacy: The trifluoromethyl group increases lipophilicity, improving penetration into plant tissues.
  • Selective Toxicity: Targeting specific pests or pathogens while minimizing harm to beneficial organisms.

Material Science Applications

In materials science, this compound is being researched for its role as a building block in polymer synthesis and as an additive in coatings.

Properties:

  • Thermal Stability: The compound exhibits good thermal stability, making it suitable for high-performance materials.
  • Chemical Resistance: Its chemical structure provides resistance against environmental degradation.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically determine the physicochemical and biological properties of phenylacetic acid derivatives. Below is a comparative analysis:

a) Trifluoromethyl Position
  • 2-(4-(Trifluoromethyl)phenyl)acetic Acid :

    • Trifluoromethyl at para position (relative to acetic acid).
    • Higher polarity due to symmetry, leading to shorter HPLC retention time (1.3 min under conditions: RP-18 column, H₂O/acetonitrile 50:50 + 0.1% TFA) .
    • Used in synthesizing fenfluramine, an appetite suppressant, via ketone intermediates .
  • 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic Acid: Trifluoromethyl at para and nitro at meta. Nitro group introduces stronger electron-withdrawing effects, increasing acidity (pKa ~2–3 estimated) compared to non-nitro analogs. Likely lower solubility in aqueous media than non-nitro derivatives due to increased hydrophobicity.
b) Functional Group Variations
  • 2-(3-Fluorophenyl)acetic Acid :

    • Fluorine at meta position.
    • Lower molecular weight (154.13 g/mol) and higher similarity (0.98) to 2-(3-Fluoro-4-methylphenyl)acetic acid .
    • Retains moderate polarity (retention time ~4.3 min under achiral HPLC conditions) .
  • Fluoro[4-(trifluoromethyl)phenyl]acetic Acid: Fluorine and trifluoromethyl on the same phenyl ring. Exhibits enhanced metabolic stability compared to non-fluorinated analogs, a key feature in drug design .

Physicochemical Properties and Analytical Data

HPLC retention times and molecular weights of selected analogs are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Retention Time (min) Source
2-(4-(Trifluoromethyl)phenyl)acetic acid -CF₃ (para) 204.13 1.3
This compound -NO₂ (meta), -CF₃ (para) 263.15* Not reported
2-(3-Fluorophenyl)acetic acid -F (meta) 154.13 4.3
Fluoro[4-(trifluoromethyl)phenyl]acetic acid -F, -CF₃ (para) 222.14 Not reported

*Calculated based on molecular formula.

Key observations:

  • Trifluoromethyl at para position reduces retention time due to hydrophobic interactions with the HPLC column .

Pharmacological Relevance

  • GW0742 : A thiazole-containing agonist with a trifluoromethylphenyl moiety, demonstrating the importance of -CF₃ groups in enhancing ligand-receptor binding .
  • Letermovir : A cytomegalovirus inhibitor incorporating a trifluoromethylphenylacetic acid derivative, highlighting the role of fluorinated groups in antiviral agents .

Biological Activity

Introduction

2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H7F3N2O2
  • CAS Number : 1214360-56-1

The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and metabolic stability, which are important for drug design and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to the modulation of key biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing a trifluoromethyl group exhibit significant antimicrobial activity. The structural similarity of this compound to other known antimicrobial agents suggests potential efficacy against various pathogens.

Pathogen MIC (μg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of several cancer cell lines, indicating potential as a chemotherapeutic agent.

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)10
A549 (lung cancer)15
HeLa (cervical cancer)12

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential use in treating resistant infections .
  • Anticancer Research : In a comparative study, Johnson et al. found that the compound significantly reduced cell viability in MCF-7 cells compared to untreated controls, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate molecular weight and lipophilic nature. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. How can the synthesis of 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid be optimized for higher yield and purity?

Methodological Answer:

  • Key Steps :
    • Nitration : Introduce the nitro group regioselectively using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
    • Acetic Acid Moiety : Employ alkylation or hydrolysis of tert-butyl ester intermediates (e.g., bromoacetic acid tert-butyl ester) to install the acetic acid group, as demonstrated in analogous syntheses .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for purity >98% .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in trifluoromethylphenyl intermediates .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]+ observed in analogous compounds) and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for baseline separation of impurities .
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify nitro and trifluoromethyl group positions. ¹⁹F NMR can resolve trifluoromethyl environments .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage : Store at room temperature (RT) in airtight, light-protected containers. Desiccate with silica gel to prevent hydrolysis of the nitro or trifluoromethyl groups .
  • Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS adducts)?

Methodological Answer:

  • NMR Artifacts :
    • Use deuterated solvents (e.g., DMSO-d₆) to avoid residual proton signals.
    • For trifluoroacetic acid (TFA) contamination, employ ¹⁹F NMR to identify impurities .
  • LCMS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. Verify fragmentation patterns with high-resolution MS (HRMS) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify the nitro group (e.g., reduce to amine) or replace trifluoromethyl with chloro/ethyl groups to assess electronic effects .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like prostaglandin receptors, leveraging structural analogs .

Q. What factors influence the regioselectivity of nitration in the phenylacetic acid scaffold?

Methodological Answer:

  • Electronic Effects : The trifluoromethyl group is meta-directing, favoring nitration at the 3-position. Steric hindrance from the acetic acid moiety further directs substitution .
  • Reaction Optimization : Lower temperatures (0–5°C) and stoichiometric HNO₃ reduce di-nitration byproducts. Monitor with TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Q. How can degradation pathways be identified under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Analysis : Use HPLC-PDA to track degradation products. Major pathways include hydrolysis of the acetic acid ester or nitro group reduction .

Q. What chromatographic methods are suitable for isolating stereoisomers or tautomers?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with n-hexane/isopropanol (90:10) to resolve enantiomers. Monitor with polarimetric detection .
  • Preparative TLC : Silica gel GF254 plates with dichloromethane/methanol (95:5) can isolate tautomers .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves : Prepare standards in biological matrices (e.g., plasma) and validate linearity (R² > 0.99) over 1–100 µM.
  • Recovery Studies : Spike samples with known concentrations and assess recovery via LCMS (e.g., 85–115% acceptable) .

Q. What role do counterions (e.g., sodium, potassium) play in solubility and crystallinity?

Methodological Answer:

  • Salt Screening : Co-crystallize with sodium acetate or potassium phosphate to enhance aqueous solubility.
  • PXRD : Characterize crystal forms; trifluoromethyl groups often promote monoclinic packing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid

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